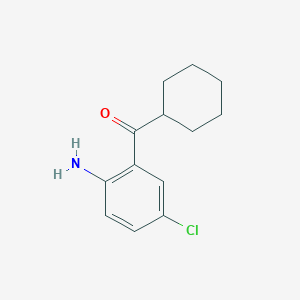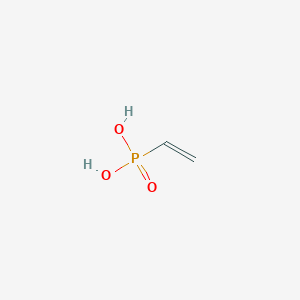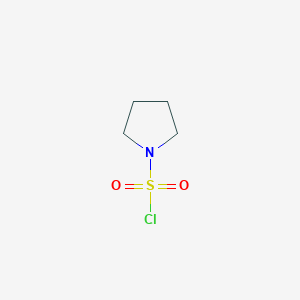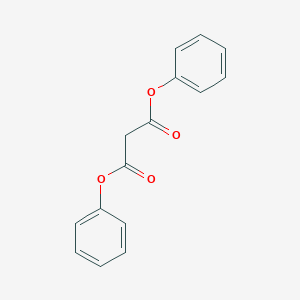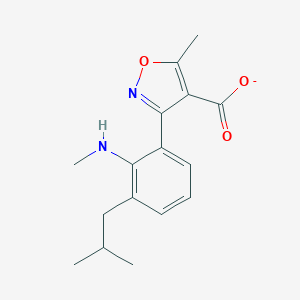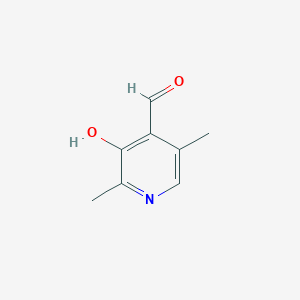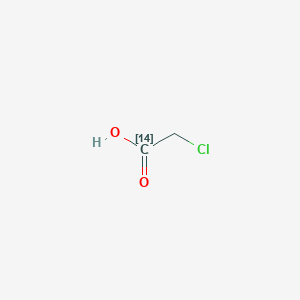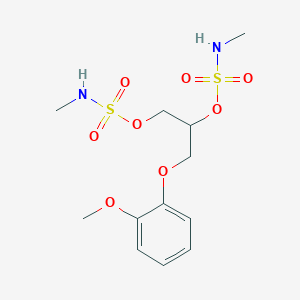![molecular formula C38H64O8P2Zn B154690 Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) CAS No. 10175-95-8](/img/structure/B154690.png)
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) is a zinc complex of butylated hydroxytoluene (BHT) and is commonly used as an antioxidant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves its ability to scavenge free radicals and prevent lipid peroxidation. This compound also has the ability to chelate metal ions, which can contribute to its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) has been shown to have various biochemical and physiological effects. It has been demonstrated to protect against liver damage induced by oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) in lab experiments include its ability to enhance the solubility and bioavailability of certain drugs and its antioxidant and anti-inflammatory properties. However, its insolubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1). One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems.
Métodos De Síntesis
The synthesis of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves the reaction of Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) with zinc oxide in the presence of phosphoric acid. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) has various applications in scientific research. It has been shown to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. Additionally, this compound has been used in the development of new drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs.
Propiedades
Número CAS |
10175-95-8 |
|---|---|
Nombre del producto |
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) |
Fórmula molecular |
C38H64O8P2Zn |
Peso molecular |
776.2 g/mol |
Nombre IUPAC |
zinc;butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate |
InChI |
InChI=1S/2C19H33O4P.Zn/c2*1-8-9-10-23-24(21,22)13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7;/h2*11-12,20H,8-10,13H2,1-7H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
JXBMLLSGNATXRM-UHFFFAOYSA-L |
SMILES |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
SMILES canónico |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
Otros números CAS |
10175-95-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



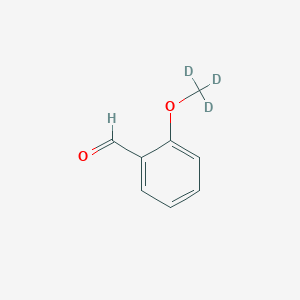
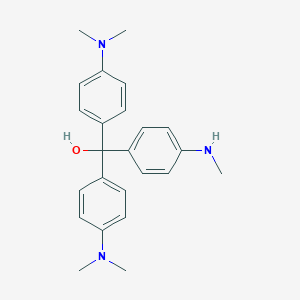
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
